5,6-Difluoro-2,1,3-benzoxadiazole
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Overview
Description
5,6-Difluoro-2,1,3-benzoxadiazole is a chemical compound with the molecular formula C6H2F2N2O. It is a derivative of benzoxadiazole, where two hydrogen atoms are replaced by fluorine atoms at the 5 and 6 positions. This compound is known for its applications in organic electronics, particularly in the synthesis of dyes for organic photovoltaics.
Preparation Methods
The synthesis of 5,6-Difluoro-2,1,3-benzoxadiazole involves a triarylamine donor unit connected to a dicyanovinyl acceptor moiety by a difluorobenzothiadiazole-thienyl block. The process is simplified by avoiding intermediate halogenation reactions and the formation of toxic organometallic by-products. The building blocks are connected by direct (hetero)-arylation .
Chemical Reactions Analysis
5,6-Difluoro-2,1,3-benzoxadiazole undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of fluorine atoms.
Coupling Reactions: It is often used in C-C cross-coupling reactions, particularly in the synthesis of conjugated polymers for organic electronics
Oxidation and Reduction: While specific details on oxidation and reduction reactions are not extensively documented, the compound’s structure suggests potential reactivity under appropriate conditions.
Scientific Research Applications
5,6-Difluoro-2,1,3-benzoxadiazole has significant applications in scientific research, particularly in the field of organic electronics. It is used in the synthesis of push-pull triarylamine dyes, which are evaluated as active materials for organic photovoltaics. These dyes contribute to the development of high-efficiency solar cells. Additionally, the compound’s unique properties make it suitable for use in various other applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology and Medicine:
Industry: Used in the production of materials for electronic devices.
Mechanism of Action
The mechanism of action for 5,6-Difluoro-2,1,3-benzoxadiazole in organic photovoltaics involves its role as a component in the active layer of solar cells. The compound’s structure allows it to participate in charge transfer processes, facilitating the conversion of light into electrical energy. The molecular targets and pathways involved include the interaction with other components in the photovoltaic cell, such as electron donors and acceptors.
Comparison with Similar Compounds
Properties
IUPAC Name |
5,6-difluoro-2,1,3-benzoxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F2N2O/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJUQOKUYVSJJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=NON=C21)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50666670 |
Source
|
Record name | 5,6-Difluoro-2,1,3-benzoxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50666670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
761427-85-4 |
Source
|
Record name | 5,6-Difluoro-2,1,3-benzoxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50666670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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